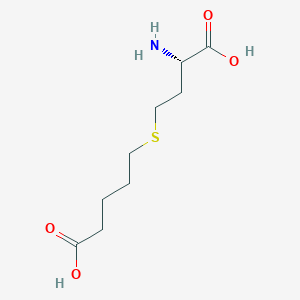

S-(D-Carboxybutyl)-L-homocysteine

Description

Historical Context of its Discovery and Initial Characterization

The synthesis and initial characterization of S-(D-Carboxybutyl)-L-homocysteine were first described in the early 1980s. Researchers were seeking to create a "dual-substrate analog," a molecule that could mimic both substrates of a particular enzyme, in this case, betaine (B1666868) and homocysteine for the enzyme BHMT. nih.gov The design of S-(4-carboxybutyl)-D,L-homocysteine was based on the idea of combining structural features of both substrates to create a high-affinity inhibitor. nih.gov Early studies with the racemic mixture (containing both D- and L-carboxybutyl forms) demonstrated its potent inhibitory effect on human liver BHMT, with an apparent inhibition constant (Kiapp) towards betaine of 6.5 µM. nih.gov It was presumed that the L-isomer of the homocysteine portion was the active component. nih.gov

Classification as a Bisubstrate Analog of Betaine-Homocysteine S-Methyltransferase

This compound is classified as a bisubstrate analog because it structurally resembles the transition state of the two substrates, betaine and homocysteine, bound within the active site of BHMT. nih.govnih.gov X-ray crystallography studies of human BHMT in complex with the inhibitor have provided a detailed view of this interaction. nih.gov These studies revealed that the sulfur atom of the homocysteine moiety of the inhibitor becomes a fourth ligand to the zinc atom present in the enzyme's active site, confirming a direct interaction. nih.gov The carboxybutyl portion of the molecule occupies the binding site for betaine. nih.govnih.gov This dual binding at both substrate sites explains its high affinity and potent inhibitory action on the enzyme. nih.govnih.gov

Detailed Research Findings

The use of this compound (often in its DL-carboxybutyl form, referred to as CBHcy in studies) as a research tool has yielded significant insights into the metabolic consequences of BHMT inhibition. Studies in animal models have demonstrated a clear cause-and-effect relationship between BHMT inhibition and various metabolic changes.

In one such study, the dietary administration of S-(alpha-carboxybutyl)-DL-homocysteine to rats for three days led to a significant decrease in liver BHMT activity and a cascade of other metabolic alterations. nih.gov The table below summarizes the key findings from this research.

| Parameter | Control Group | CBHcy-Treated Group | Percentage Change |

| Liver BHMT Activity | Normal | Decreased | -90% nih.gov |

| Liver Cystathionine (B15957) β-synthase Activity | Normal | Decreased | -56% nih.gov |

| Liver Glycine (B1666218) N-methyltransferase Activity | Normal | Increased | +52% nih.gov |

| Liver S-adenosylmethionine (SAM) Levels | Normal | Decreased | -25% nih.gov |

| Plasma Betaine Levels | Normal | Increased | +1500% (15-fold) nih.gov |

| Plasma Choline (B1196258) Levels | Normal | Decreased | -22% nih.gov |

| Plasma Histidine Levels | Normal | Increased | +37% nih.gov |

Data derived from a study on rats fed an L-amino acid-defined diet with or without S-(alpha-carboxybutyl)-DL-homocysteine for 3 days. nih.govnih.gov

These findings highlight the profound impact of BHMT inhibition on not only homocysteine metabolism but also on related pathways involving choline, and the transsulfuration pathway (indicated by changes in cystathionine β-synthase activity). nih.gov The increase in plasma betaine is a direct consequence of its underutilization by the inhibited BHMT enzyme. nih.gov

Further studies in mice have corroborated these findings, showing that administration of S-(delta-carboxybutyl)-dl-homocysteine leads to a rapid and significant increase in plasma total homocysteine levels. nih.gov

| Time Point | Control Group (Plasma tHcy µmol/L) | CBHcy-Treated Group (Plasma tHcy µmol/L) | Fold Increase |

| 2 hours post-injection | 3.0 | 11.1 | 2.7-fold nih.gov |

Data from mice administered a single intraperitoneal injection of S-(delta-carboxybutyl)-dl-homocysteine. nih.gov

These research findings, made possible by the use of this compound and its derivatives, underscore the critical role of BHMT in maintaining metabolic balance.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO4S |

|---|---|

Molecular Weight |

235.30 g/mol |

IUPAC Name |

5-[(3S)-3-amino-3-carboxypropyl]sulfanylpentanoic acid |

InChI |

InChI=1S/C9H17NO4S/c10-7(9(13)14)4-6-15-5-2-1-3-8(11)12/h7H,1-6,10H2,(H,11,12)(H,13,14)/t7-/m0/s1 |

InChI Key |

BMONDXDFXRPNKQ-ZETCQYMHSA-N |

Isomeric SMILES |

C(CCSCC[C@@H](C(=O)O)N)CC(=O)O |

Canonical SMILES |

C(CCSCCC(C(=O)O)N)CC(=O)O |

Origin of Product |

United States |

Enzymatic Modulation: Specific Inhibition of Betaine Homocysteine S Methyltransferase Bhmt

Elucidation of Inhibitory Potency and Specificity

The inhibitory effect of S-(D-Carboxybutyl)-L-homocysteine on BHMT has been quantified through various studies, establishing its high potency and specificity.

Research has shown that S-alkylated derivatives of homocysteine, particularly S-carboxybutyl derivatives like this compound, are highly effective inhibitors of BHMT, with some exhibiting IC50 values in the nanomolar range. nih.gov Specifically, (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid, also known as S-(4-carboxybutyl)-D,L-homocysteine (CBHcy), has been reported to inhibit human liver BHMT with a Ki app towards betaine (B1666868) of 6.5 µM. nih.gov Another study determined that (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid displays competitive inhibition with respect to betaine binding with a Ki app of 12 nM. nih.gov The dissociation constant (Kd) for the binding of S-(δ-carboxybutyl)-L-homocysteine (CBHcy) to human BHMT has been determined to be 0.28 µM. nih.gov

Table 1: Inhibitory Constants for this compound against BHMT

| Inhibitor | Parameter | Value | Enzyme Source |

| (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid | Ki app (towards betaine) | 6.5 µM | Human Liver BHMT |

| (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid | Ki app (towards betaine) | 12 nM | Human Recombinant BHMT |

| S-(δ-carboxybutyl)-L-homocysteine | Kd | 0.28 µM | Human BHMT |

This table presents a summary of reported inhibitory and dissociation constants for this compound and its related forms against Betaine-Homocysteine S-Methyltransferase (BHMT).

This compound demonstrates a high degree of specificity for BHMT. Studies in rats have shown that administration of this inhibitor leads to a 90% decrease in liver BHMT activity without affecting the activities of methionine synthase (MS), another key enzyme in homocysteine remethylation. nih.govnih.gov Furthermore, this compound does not inhibit cystathionine (B15957) β-synthase (CBS) or cystathionase activities in mouse liver extracts. nih.gov

While this compound is a potent inhibitor of BHMT, its effect on BHMT-2, an isoform that utilizes S-methylmethionine as a methyl donor, is significantly less pronounced. nih.govnih.gov Research indicates that while a 50 μM concentration of CBHcy can completely eliminate BHMT activity, a concentration of 500 μM only inhibits BHMT-2 activity by 26%. nih.gov This highlights the inhibitor's specificity for the primary BHMT enzyme.

Molecular Mechanism of BHMT Inhibition by this compound

The inhibitory action of this compound on BHMT is attributed to its role as a transition state analog and its specific interactions within the enzyme's active site.

This compound is designed as a bisubstrate analog that mimics the transition state of the BHMT-catalyzed reaction. nih.govnih.gov The structure of this inhibitor resembles the simultaneous binding of both substrates, homocysteine and betaine, within the enzyme's active site. nih.gov This mimicry allows it to bind with high affinity to the enzyme, effectively blocking the catalytic process. nih.gov

The binding of this compound to BHMT involves specific interactions with key amino acid residues in the active site. The catalytic mechanism of BHMT follows an ordered bi-bi mechanism, where homocysteine binds first, followed by betaine. nih.govnih.gov The binding of homocysteine induces a conformational change in the enzyme, and a second conformational change occurs upon betaine binding. nih.gov

X-ray crystallography and site-directed mutagenesis studies have identified crucial residues for substrate binding. nih.gov Tyr77, Glu159, Trp44, and Tyr160 are all implicated in the binding and catalytic process. nih.gov Specifically, Glu159 is involved in binding homocysteine, while Trp44 and Tyr160 are involved in binding betaine. nih.gov The inhibitor, this compound, as a bisubstrate analog, likely interacts with these residues to achieve its potent inhibitory effect.

BHMT is a zinc-dependent enzyme, and the zinc ion plays a critical role in catalysis by activating the homocysteine thiol group. nih.govnih.govnih.gov The zinc ion is tetrahedrally coordinated by three cysteine residues (Cys217, Cys299, and Cys300) and one tyrosine residue. nih.gov The binding of the homocysteine portion of the inhibitor to the active site is dependent on this zinc ion. nih.gov The interaction between the sulfur atom of the homocysteine moiety of the inhibitor and the zinc ion is a key aspect of its binding and inhibitory mechanism. nih.gov It has been proposed that for certain derivatives of S-alkylated homocysteine, an additional sulfur atom in the alkyl chain could also interact with the Zn2+ of BHMT, potentially enhancing inhibitory potency. nih.gov

Impact on BHMT Catalytic Efficiency and Conformational Dynamics

The interaction of this compound with BHMT profoundly affects the enzyme's catalytic efficiency and induces notable conformational changes. As a bisubstrate analog, CBHcy mimics the transition state of the enzymatic reaction, where both homocysteine and betaine are bound to the active site. researchgate.net This mimicry allows it to bind with high affinity, thereby competitively inhibiting the normal catalytic cycle.

Research utilizing intrinsic tryptophan fluorescence has elucidated the binding affinities of substrates, products, and the inhibitor to human BHMT. These studies reveal that this compound binds to the enzyme with a significantly higher affinity than the natural substrate, homocysteine. The dissociation constant (Kd) for CBHcy was determined to be 0.28 µM, which is substantially lower than the Kd for homocysteine (7.9 µM) and methionine (6.9 µM). researchgate.net This tight binding underscores the potency of CBHcy as an inhibitor.

| Compound | Dissociation Constant (Kd) (µM) |

| This compound | 0.28 |

| L-Homocysteine | 7.9 |

| L-Methionine | 6.9 |

This table presents the dissociation constants (Kd) for the binding of this compound, L-homocysteine, and L-methionine to human Betaine-Homocysteine S-Methyltransferase (BHMT), as determined by intrinsic tryptophan fluorescence. researchgate.net

The binding of this compound to BHMT is not merely a passive blockade of the active site. Spectroscopic studies and X-ray crystallography have provided insights into the conformational dynamics of this interaction. The crystal structure of human BHMT in complex with S-(delta-carboxybutyl)-L-homocysteine (PDB ID: 1LT8) reveals the specific molecular interactions that stabilize the inhibitor within the active site. rcsb.org The binding of the inhibitor induces a conformational change in the enzyme, reflecting a transition state-like structure. researchgate.net This induced fit is a key aspect of its inhibitory mechanism, as it locks the enzyme in a state that is catalytically inactive. Studies using intrinsic tryptophan fluorescence have further supported the occurrence of a distinct conformational change upon the binding of the inhibitor. researchgate.net

Applications in Biochemical and Molecular Research

In Vitro Studies on Enzyme Kinetics and Allosteric Regulation of BHMT

S-(D-Carboxybutyl)-L-homocysteine is a powerful bisubstrate analog inhibitor that mimics the transition state of the BHMT-catalyzed reaction. osti.govresearchgate.net This characteristic makes it an invaluable molecule for studying the enzyme's catalytic mechanism. Research has demonstrated that the catalytic process of BHMT follows an ordered bi-bi mechanism. nih.gov In this sequence, homocysteine is the first substrate to bind to the enzyme, and methionine is the final product to be released. osti.govnih.gov

Studies using intrinsic tryptophan fluorescence have been employed to determine the binding affinities of substrates and inhibitors to human BHMT. These experiments revealed that this compound binds tightly to the enzyme, forming a binary complex with a dissociation constant (Kd) of approximately 0.28 µM. osti.govresearchgate.net In contrast, the natural substrate, homocysteine, binds with a Kd of 7.9 µM. osti.gov The inhibitor displays competitive inhibition with respect to the methyl donor, betaine (B1666868), with an apparent inhibition constant (Kiapp) of 12 nM. nih.gov The potent inhibitory nature of S-alkylated derivatives of homocysteine, like CBHcy, has been highlighted, with some showing IC50 values in the nanomolar range. nih.gov

Binding Affinities and Inhibitory Constants for Human BHMT

This table summarizes the dissociation constants (Kd) for the binary complexes of BHMT with its substrate (Homocysteine) and the inhibitor this compound, as well as the apparent inhibition constant (Kiapp) of the inhibitor.

| Compound | Constant Type | Value | Reference |

|---|---|---|---|

| This compound (CBHcy) | Kd | 0.28 µM | osti.gov |

| L-Homocysteine (Hcy) | Kd | 7.9 µM | osti.gov |

| This compound (CBHcy) | Kiapp | 12 nM | nih.gov |

Structural Biology Investigations

Structural studies have provided atomic-level insights into how this compound interacts with BHMT and the resulting conformational changes.

X-ray Crystallography of BHMT-S-(D-Carboxybutyl)-L-homocysteine Complexes

X-ray crystallography has been successfully used to determine the three-dimensional structure of human BHMT in complex with this compound. nih.gov The structure of the reduced, zinc-replete form of the enzyme bound to this bisubstrate analog was solved at a resolution of 2.05 Å. nih.gov These structural studies revealed that BHMT is a (β/α)₈ barrel, a common protein fold, which is distorted to create the binding sites for the substrate and the essential zinc ion. nih.gov A key finding from the crystal structure of the complex is that the sulfur atom of the inhibitor becomes a fourth ligand to the catalytic zinc atom, confirming biochemical evidence of a direct interaction between the homocysteine moiety and the zinc ion. nih.gov This structural data provides a detailed blueprint of the enzyme's active site and identifies the specific "fingerprints" for homocysteine binding. nih.gov

Analysis of Conformational Changes Induced by this compound Binding

The binding of this compound induces significant conformational changes in the BHMT enzyme. osti.gov Studies utilizing the intrinsic fluorescence of tryptophan residues within the protein have shown that the enzyme undergoes distinct structural alterations upon ligand binding. osti.govresearchgate.net The binding of homocysteine or the homocysteine moiety of the inhibitor induces a primary conformational change. osti.gov This initial change is necessary to create the binding site for the second substrate, betaine. researchgate.net Consequently, the binding of this compound, which mimics both substrates, causes BHMT to adopt the same conformation as the ternary complex formed with both homocysteine and betaine. researchgate.net

Site-Directed Mutagenesis Studies of Key Binding Residues

To identify the specific amino acids critical for substrate and inhibitor binding, site-directed mutagenesis studies have been performed. osti.gov These experiments involve systematically replacing specific amino acid residues and evaluating the impact on enzyme activity and ligand affinity. As predicted by the crystal structure, mutations of residues such as Trp44, Glu159, and Tyr160 significantly reduce the catalytic efficiency of BHMT. osti.gov Specifically, Trp44 and Tyr160 are involved in binding betaine, while Glu159 is crucial for binding homocysteine. osti.gov The replacement of another residue, Tyr77, with phenylalanine was found to completely abolish the enzyme's activity, highlighting its critical role in the catalytic mechanism. osti.gov

Key Amino Acid Residues in Human BHMT for Ligand Binding

This table outlines the roles of specific amino acid residues in the active site of BHMT as identified through site-directed mutagenesis and structural studies.

| Residue | Function | Effect of Mutation | Reference |

|---|---|---|---|

| Trp44 | Betaine Binding | Significantly reduces catalytic efficiency | osti.gov |

| Glu159 | Homocysteine Binding | Significantly reduces catalytic efficiency | osti.gov |

| Tyr160 | Betaine Binding | Significantly reduces catalytic efficiency | osti.gov |

| Tyr77 | Catalysis | Abolishes enzyme activity | osti.gov |

Studies on BHMT Stability and Susceptibility to Oxidative Inactivation in the Presence of this compound

Research has shown that BHMT's stability and activity are susceptible to its conformational state, which can be influenced by the binding of inhibitors like this compound. researchgate.net The enzyme is vulnerable to conformation-dependent oxidative inactivation. researchgate.net When BHMT is in the ternary complex conformation, which is induced by the binding of this compound, it becomes susceptible to inactivation by oxidants such as hydrogen peroxide (H₂O₂) and methyl methanethiosulfonate (B1239399) (MMTS). researchgate.net This oxidative stress leads to the loss of the enzyme's catalytic zinc ion, which is essential for its function, resulting in a corresponding loss of enzymatic activity. researchgate.net

Insights from in Vivo Metabolic Research Models Utilizing S D Carboxybutyl L Homocysteine

Establishment of BHMT Impairment Models in Rodents (e.g., Rats, Mice)

Rodent models have been instrumental in elucidating the role of BHMT in metabolic regulation. The use of S-(D-Carboxybutyl)-L-homocysteine provides a pharmacological alternative to genetic knockout models, enabling the study of acute and controlled BHMT inhibition. nih.gov

Researchers have successfully established BHMT impairment in rodents using two primary methods of administering this compound. In mice, intraperitoneal (i.p.) injection has been used to induce a transient but significant reduction in BHMT activity. nih.govnih.govnih.gov This method is suitable for studying the acute effects of enzyme inhibition.

For longer-term studies, a dietary administration model has been developed in rats. nih.govnih.gov In this approach, the compound is mixed into an L-amino acid-defined diet and fed to the animals at regular intervals. nih.govnih.gov This method has demonstrated that the inhibitor can be effectively absorbed from the gut and delivered to the liver to exert its effect, providing a less invasive alternative to repeated injections for chronic inhibition studies. nih.gov

The administration of this compound leads to a substantial and quantifiable decrease in BHMT activity, primarily in the liver and kidney where the enzyme is most abundant. genecards.org In rats receiving the inhibitor through their diet, liver BHMT activity was observed to decrease by over 90%. nih.govnih.govnih.gov Similarly, intraperitoneal injection in mice resulted in a transient 60% to 90% reduction in hepatic BHMT activity. nih.gov This profound and specific inhibition confirms the compound's efficacy in creating a reliable model of BHMT deficiency.

Table 1: Reduction in Hepatic BHMT Activity in Rodent Models

| Animal Model | Administration Method | Reported Reduction in Liver BHMT Activity | Source |

| Rat | Dietary | >90% | nih.gov, nih.gov, nih.gov |

| Mouse | Intraperitoneal Injection | 60-90% | nih.gov |

Functional Consequences of Induced BHMT Inhibition on Systemic Metabolism

The targeted inhibition of BHMT by this compound sets off a cascade of predictable metabolic changes, providing critical insights into the enzyme's role in maintaining metabolic balance.

A primary and immediate consequence of BHMT inhibition is the disruption of homocysteine homeostasis, leading to hyperhomocysteinemia—an elevation of total homocysteine (tHcy) in the plasma. nih.govnih.gov With the BHMT pathway blocked, the remethylation of homocysteine to methionine is impaired. frontiersin.org Studies in mice showed that a single injection of the inhibitor caused a 2- to 3-fold increase in plasma tHcy levels, with repeated injections leading to further increases. nih.gov In rats fed the inhibitor, plasma tHcy levels increased by 2- to 5-fold. nih.gov These findings underscore the critical role of BHMT in clearing homocysteine and demonstrate that other pathways, such as the folate-dependent methionine synthase, cannot fully compensate for reduced BHMT activity. nih.govnih.gov

The metabolic shifts caused by BHMT inhibition extend to other related enzymes. Research in rats has shown that the activity of cystathionine (B15957) β-synthase (CBS), the first enzyme in the transsulfuration pathway that catabolizes homocysteine, decreased by 56% following treatment with this compound. nih.govnih.gov This reduction in CBS activity further exacerbates the accumulation of homocysteine.

Conversely, the activity of glycine (B1666218) N-methyltransferase (GNMT), an enzyme that also regulates SAM levels, was found to increase by 52% in the same studies. nih.govnih.gov The upregulation of GNMT may represent a compensatory mechanism to manage changes in the methionine cycle. These findings demonstrate the intricate regulatory network connecting the BHMT pathway with the transsulfuration pathway and the broader one-carbon metabolism.

Table 2: Effects of BHMT Inhibition on Related Metabolic Enzymes in Rats

| Enzyme | Observed Change in Activity | Source |

| Cystathionine β-Synthase (CBS) | 56% Decrease | nih.gov, nih.gov |

| Glycine N-Methyltransferase (GNMT) | 52% Increase | nih.gov, nih.gov |

Metabolic Flux Analysis in Response to BHMT Inhibition

The use of this compound (also referred to as S-(α-carboxybutyl)-DL-homocysteine or CBHcy) as a specific and potent inhibitor of betaine-homocysteine S-methyltransferase (BHMT) has provided significant insights into the metabolic flux through the methionine cycle and related pathways. nih.govscbt.com By selectively blocking the BHMT-catalyzed remethylation of homocysteine to methionine, which utilizes betaine (B1666868) as a methyl donor, researchers can observe the subsequent rerouting of metabolites and compensatory responses. nih.govwikipedia.org

Studies in rat models administered this compound have demonstrated a dramatic and specific impact on one-carbon metabolism. Oral administration of the inhibitor leads to its effective absorption and delivery to the liver, causing a profound decrease in BHMT activity by as much as 90%. nih.govnih.gov This acute inhibition does not significantly affect the activities of other key enzymes in homocysteine metabolism, such as methionine synthase (MS), methylenetetrahydrofolate reductase (MTHFR), or phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT). nih.govnih.gov

The primary and most immediate consequence of BHMT inhibition is a significant elevation in total plasma homocysteine (tHcy). nih.govnih.gov This hyperhomocysteinemia occurs because the folate-dependent remethylation pathway, catalyzed by methionine synthase, cannot fully compensate for the loss of the BHMT route. nih.gov The metabolic block also leads to a substantial buildup of the BHMT substrate, betaine, with plasma levels increasing up to 15-fold. nih.govnih.gov Conversely, plasma choline (B1196258) levels have been observed to decrease. nih.govnih.gov

Further analysis of hepatic metabolites reveals a significant decrease in S-adenosylmethionine (SAM) levels, the universal methyl donor, by over 40% in some studies, while S-adenosylhomocysteine (SAH) levels may not change significantly in short-term studies. nih.govnih.govnih.gov This shift drastically reduces the methylation potential (the SAM/SAH ratio), a critical regulator of cellular methylation reactions. unc.edu

Interestingly, the metabolic perturbations induced by this compound extend to the transsulfuration pathway. A notable finding is the secondary down-regulation of cystathionine β-synthase (CBS) activity and protein levels. nih.govnih.govnih.gov This reduction in the activity of the gateway enzyme for homocysteine catabolism likely exacerbates the hyperhomocysteinemia initiated by BHMT inhibition. nih.gov Concurrently, an increase in glycine N-methyltransferase (GNMT) activity has been reported, possibly as a compensatory mechanism to regulate SAM levels. nih.govnih.gov

The following table summarizes the key metabolic changes observed in rats following the administration of this compound.

Table 1: Metabolic Effects of Chemical BHMT Inhibition in Rats

| Metabolic Parameter | Observed Change | Reference |

|---|---|---|

| Liver BHMT Activity | ▼ 90% decrease | nih.govnih.govnih.gov |

| Plasma Total Homocysteine (tHcy) | ▲ 2- to 5-fold increase | nih.govnih.gov |

| Plasma Betaine | ▲ 15-fold increase | nih.govnih.gov |

| Liver S-adenosylmethionine (SAM) | ▼ 25-40% decrease | nih.govnih.govnih.gov |

| Liver Cystathionine β-synthase (CBS) Activity | ▼ ~56% decrease | nih.govnih.gov |

| Liver Glycine N-methyltransferase (GNMT) Activity | ▲ ~52% increase | nih.govnih.gov |

| Liver Methionine Synthase (MS) Activity | No significant change | nih.govnih.gov |

| Liver Methylene-tetrahydrofolate Reductase (MTHFR) Activity | No significant change | nih.govnih.gov |

Advanced Structural and Computational Investigations of S D Carboxybutyl L Homocysteine Interactions

High-Resolution Structural Elucidation of BHMT-Inhibitor Complexes

The understanding of how S-(D-Carboxybutyl)-L-homocysteine inhibits BHMT is rooted in studies that define the enzyme's three-dimensional structure and its interactions with substrates and inhibitors. S-(delta-carboxybutyl)-L-homocysteine (CBHcy) is recognized as a potent bisubstrate analogue, meaning it mimics the transition state of the ternary complex formed by the enzyme with its two natural substrates, homocysteine and betaine (B1666868). researchgate.net The binding of this inhibitor is a critical tool for probing the enzyme's catalytic mechanism.

While a crystal structure of the BHMT complex with the carboxybutyl derivative is not explicitly detailed in the reviewed literature, the structure of BHMT co-crystallized with a closely related and highly potent inhibitor, S-(carboxypentyl)-L-homocysteine, has been determined by X-ray crystallography. semanticscholar.org This breakthrough provided a three-dimensional view of the active site and informed the design of potent inhibitors. illinois.edu

Studies using intrinsic tryptophan fluorescence and site-directed mutagenesis have been instrumental in identifying the specific amino acid residues crucial for binding. These investigations reveal that the binding of homocysteine induces an initial conformational change in the enzyme. A second, distinct conformational change occurs upon the binding of betaine. researchgate.net CBHcy, as a bisubstrate analogue, is believed to induce a conformation similar to this final ternary complex. researchgate.net Key residues identified as critical for this interaction include:

Glu159: Essential for binding the L-homocysteine moiety of the inhibitor. researchgate.net Models indicate that the carboxylate of Glu159 forms a hydrogen bond with the amino group of the L-homocysteine portion, establishing stereospecificity for the L-form. semanticscholar.org

Tyr77, Trp44, and Tyr160: These residues are implicated in binding the betaine portion of the substrate. researchgate.net Replacing Tyr77 with phenylalanine was found to abolish enzyme activity, highlighting its critical role. researchgate.net

The binding affinity of CBHcy to the enzyme is remarkably high, with a dissociation constant (Kd) measured at 0.28 µM. researchgate.net This tight binding underscores its effectiveness as an inhibitor and its utility as a chemical probe for studying BHMT structure and function.

Computational Modeling and Molecular Dynamics Simulations of Binding

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, offer powerful tools to investigate the dynamic nature of the interaction between this compound and BHMT. While specific, large-scale MD simulation studies exclusively focused on this complex are not extensively published, the available experimental data provides a strong foundation and rationale for such computational approaches.

The experimental finding that the BHMT-inhibitor complex formation involves significant conformational changes presents a key area for computational investigation. researchgate.net MD simulations are particularly well-suited to model these dynamic events, providing atomistic-level insights into how the binding of the inhibitor stabilizes a specific enzyme conformation. nih.gov Such simulations can be used to:

Evaluate Binding Stability: By tracking metrics like the root mean square deviation (RMSD) and radius of gyration (Rg) over time, simulations can assess the stability of the inhibitor within the active site. nih.gov

Analyze Interactions: Computational models can map and quantify the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and key residues like Glu159 and Tyr77.

Calculate Binding Free Energies: Advanced computational methods can be employed to calculate the binding free energy of the inhibitor to the enzyme, allowing for a theoretical prediction of binding affinity that can be compared with experimental values. nih.gov

Furthermore, computational modeling can help explain the inhibitor's specificity. For instance, S-(δ-carboxybutyl)-L-homocysteine (CBHcy) is a potent inhibitor of BHMT but a very weak inhibitor of the homologous enzyme BHMT-2. semanticscholar.org Molecular docking and MD simulations could be used to compare the binding pose and interaction energies of CBHcy within the active sites of both BHMT and BHMT-2, elucidating the subtle structural differences that confer this high degree of selectivity. semanticscholar.org These theoretical approaches are invaluable for understanding structure-activity relationships and guiding the design of new, even more specific inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of S-Carboxybutyl Homocysteine Derivatives as BHMT Inhibitors

Structure-activity relationship (SAR) studies have been systematically conducted to understand how chemical modifications to the S-alkylated homocysteine scaffold influence inhibitory potency against BHMT. These studies have revealed that the enzyme's active site is highly sensitive to the structure of the substituent on the sulfur atom of homocysteine. nih.gov

The S-carboxybutyl and S-carboxypentyl derivatives were identified as among the most potent inhibitors of BHMT, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The research demonstrates that small changes in the length and composition of the alkyl chain can have a significant impact on inhibitory activity. For example, the sulfoxide (B87167) derivative of S-(delta-carboxybutyl)-dl-homocysteine (CBHcy) showed only a modest ability to reduce BHMT activity compared to the parent compound. nih.gov

Further studies explored incorporating a nitrogen atom into the S-linked alkyl chain to create inhibitors that more closely mimic the transition state involving betaine. semanticscholar.org Surprisingly, these analogues, designed to mimic the betaine structure, were not effective. An inhibitor with an N(CH3) moiety and an ethylene (B1197577) spacer showed only moderate inhibition, suggesting that the enzyme does not tolerate a true betaine mimic within this class of inhibitors. semanticscholar.org This unexpected finding raises questions about the precise conformational changes that occur upon substrate binding. semanticscholar.org In contrast, derivatives that lacked a nitrogen atom in the side chain, such as (RS,RS)-5-(3-amino-3-carboxypropylthio)-3-methylpentanoic acid, were found to be highly potent inhibitors. semanticscholar.org

The table below summarizes key findings from SAR studies on S-alkylated homocysteine derivatives as BHMT inhibitors.

| Derivative Class/Compound | Modification | Potency/Activity | Citation |

| S-Carboxybutyl Derivatives | Carboxybutyl group on sulfur | Potent Inhibitor | nih.gov |

| S-Carboxypentyl Derivatives | Carboxypentyl group on sulfur | Potent Inhibitor (some with nM IC50) | nih.gov |

| (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid | Carboxypentyl derivative | Very potent, competitive inhibitor (Ki of 12 nM) | nih.gov |

| Sulfoxide of CBHcy | Oxidation of sulfur in carboxybutyl chain | Modest/Reduced Inhibition | nih.gov |

| Nitrogen-containing analogues | NH, N(CH3), or N(CH3)2 in alkyl chain | Generally poor to moderate inhibitors | semanticscholar.org |

| (RS,RS)-5-(3-amino-3-carboxypropylthio)-3,3-dimethylpentanoic acid | Dimethyl substitution on alkyl chain (no nitrogen) | Highly Potent Inhibitor | semanticscholar.org |

These SAR studies are crucial, providing a detailed map of the chemical features required for high-affinity binding to the BHMT active site and guiding the development of next-generation inhibitors.

Integration Within Broader Metabolic Pathway Research

Contribution to Understanding Methionine Salvage and Remethylation Cycles

Homocysteine occupies a crucial branch point in metabolism, where its fate is determined by two primary pathways: remethylation to methionine or irreversible catabolism via the transsulfuration pathway. mcw.edunih.gov The remethylation of homocysteine to regenerate the essential amino acid methionine is carried out by two distinct enzymes: methionine synthase (MS), which utilizes 5-methyltetrahydrofolate as a methyl donor in all tissues, and betaine-homocysteine S-methyltransferase (BHMT), which uses betaine (B1666868) as the methyl donor, primarily in the liver and kidneys. nih.gov

S-(D-Carboxybutyl)-L-homocysteine has been instrumental in clarifying the distinct and cooperative roles of these two remethylation pathways. As a potent and specific inhibitor of BHMT that does not affect the activity of MS, it allows for the precise study of the consequences of shutting down the betaine-dependent pathway. nih.gov Research using this compound in rat models demonstrated that its administration led to a 90% decrease in liver BHMT activity, causing a significant elevation in plasma homocysteine levels (hyperhomocysteinemia). nih.gov This outcome highlights that the folate-dependent MS pathway alone could not fully compensate for the loss of BHMT function, underscoring the significant role of BHMT in hepatic homocysteine clearance. nih.gov The use of this inhibitor provides a direct method to investigate the capacity and regulation of the methionine salvage pathway under conditions where one of its key components is compromised.

Role in Choline (B1196258) and Betaine Metabolic Pathways

The metabolic pathway of choline is intrinsically linked to homocysteine remethylation. nih.gov Choline can be oxidized to form betaine, which then serves as a critical methyl donor for the BHMT-catalyzed conversion of homocysteine to methionine. nih.govnih.gov This process is not only vital for methionine regeneration but also for choline homeostasis.

By inhibiting BHMT, this compound directly disrupts this link. In studies where BHMT was inhibited by this compound, a significant metabolic shift was observed: plasma betaine levels increased 15-fold, while plasma choline levels decreased by 22%. nih.gov This demonstrates a "metabolic dam" effect; with the downstream enzyme blocked, the substrate (betaine) accumulates significantly. The corresponding decrease in choline suggests that the disruption impacts the broader dynamics of choline utilization and homeostasis. The ability to induce such specific metabolic changes makes this compound an invaluable tool for studying the regulation of choline and betaine metabolism and its importance in maintaining low homocysteine levels.

Interplay with Transsulfuration Pathways

The transsulfuration pathway represents the alternative fate for homocysteine, channeling it away from remethylation and towards the synthesis of cysteine and glutathione. nih.gov This pathway is initiated by the enzyme cystathionine (B15957) β-synthase (CBS), which condenses homocysteine with serine to form cystathionine. mcw.edunih.gov The regulation between the remethylation and transsulfuration pathways is complex and essential for metabolic balance.

The use of this compound has revealed critical interconnections between these pathways. When the BHMT remethylation route was blocked by the inhibitor, a notable downstream effect was a 56% decrease in the activity of CBS, the first enzyme in the transsulfuration pathway. nih.gov This finding is significant as it suggests that a disruption in one major homocysteine-metabolizing pathway can directly impact the function of another. The reduced CBS activity in response to BHMT inhibition further exacerbates the elevation of homocysteine, indicating a coordinated, yet potentially vulnerable, regulatory network. nih.gov This inhibitor allows researchers to probe how the cell attempts to manage homocysteine flux when a primary route of metabolism is closed.

Implications for Cellular Methylation Capacity Regulation

Cellular methylation reactions are fundamental to numerous biological processes, and they rely on the universal methyl donor S-adenosylmethionine (SAM). The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is a critical indicator of the cell's methylation capacity. nih.gov SAH is a powerful inhibitor of most methyltransferase enzymes, and it is hydrolyzed to homocysteine and adenosine (B11128). nih.gov Therefore, the regulation of homocysteine is tightly linked to the maintenance of cellular methylation potential.

Studies employing this compound to inhibit BHMT have provided specific insights into this regulatory system. Despite causing significant hyperhomocysteinemia, the inhibition of BHMT resulted in a 25% decrease in liver SAM levels, while SAH levels remained unchanged. nih.gov This finding is particularly important because it suggests that even with a large increase in its precursor (homocysteine), SAH levels can be maintained, thereby protecting the cell from widespread inhibition of methylation. Furthermore, the study found no effect on global DNA and CpG island methylation. nih.gov This demonstrates the robustness of cellular mechanisms in preserving methylation capacity even when a key pathway in homocysteine metabolism is severely impaired.

Research Findings on this compound (CBHcy) in Rats

The following table summarizes the metabolic changes observed in rats treated with this compound, which inhibits the enzyme Betaine-Homocysteine S-Methyltransferase (BHMT). nih.gov

| Enzyme/Metabolite | Pathway | Observed Effect of CBHcy Treatment |

|---|---|---|

| Betaine-Homocysteine S-Methyltransferase (BHMT) | Homocysteine Remethylation | Decreased activity by 90% |

| Plasma Homocysteine | General Homocysteine Pool | Significantly elevated |

| Cystathionine β-synthase (CBS) | Transsulfuration | Decreased activity by 56% |

| Glycine (B1666218) N-methyltransferase (GNMT) | Methyl Group Metabolism | Increased activity by 52% |

| Plasma Betaine | Choline Metabolism | Increased 15-fold |

| Plasma Choline | Choline Metabolism | Decreased by 22% |

| Liver S-adenosylmethionine (SAM) | Methylation Cycle | Decreased by 25% |

| Liver S-adenosylhomocysteine (SAH) | Methylation Cycle | No change |

| Methionine Synthase (MS) | Homocysteine Remethylation | No effect on activity |

Methodological Considerations in S D Carboxybutyl L Homocysteine Research

Synthetic Approaches for S-(D-Carboxybutyl)-L-homocysteine and its Analogs for Research Purposes

The availability of pure this compound and its structural analogs is a prerequisite for conducting meaningful biological and biochemical research. Chemical synthesis provides a reliable means to obtain these compounds with high purity and in sufficient quantities.

A common strategy for the synthesis of S-alkylated homocysteine derivatives, including CBH, involves the reaction of a suitable homocysteine precursor with an appropriate alkylating agent. For instance, the synthesis of S-(4-carboxybutyl)-D,L-homocysteine has been achieved by reacting D,L-homocysteine with 5-bromovaleric acid. nih.gov This nucleophilic substitution reaction, where the thiol group of homocysteine attacks the electrophilic carbon of the bromo-acid, forms the desired thioether linkage.

Similarly, analogs of CBH can be synthesized by varying the alkylating agent. For example, the synthesis of S-(2-carboxyethyl)-L-cysteine, a related S-carboxyalkylcysteine, is accomplished by the reaction of L-cysteine with acrylic acid. mdpi.com The general principle of Michael addition or nucleophilic substitution is broadly applicable for generating a library of S-alkylated homocysteine and cysteine derivatives, allowing for structure-activity relationship studies. nih.gov The synthesis of S-(1-carboxyethyl)-L-cysteine and S-(1-carboxypropyl)-L-cysteine has been reported from the reaction of cysteine with 2-bromopropionic acid and 2-bromobutyric acid, respectively. nih.gov

Enzymatic synthesis offers an alternative and often stereospecific route. For example, S-adenosyl-L-homocysteine (SAH) and its analogs can be synthesized from racemic homocysteine thiolactone and adenosine (B11128) in a one-pot reaction catalyzed by a combination of enzymes. rsc.org While not directly applied to CBH, this highlights the potential of biocatalysis in generating specific stereoisomers of homocysteine derivatives for research.

A generalized synthetic scheme for S-alkylated homocysteine derivatives is presented below:

Scheme 1: Generalized reaction for the synthesis of S-alkylated homocysteine derivatives.

Quantitative Analytical Techniques for Metabolites in Research Samples (e.g., LC-MS/MS, HPLC)

Accurate and sensitive quantification of this compound and other related metabolites in biological samples such as plasma, serum, and tissue extracts is crucial for understanding its metabolic fate and biological effects. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose. researchgate.netnih.govlcms.czzivak.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, making it the gold standard for the quantitative analysis of low-abundance metabolites. nih.govthermofisher.com The methodology typically involves a sample preparation step to extract the analytes and remove interfering substances. For total homocysteine and its derivatives, this often includes a reduction step using reagents like dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl) phosphine (B1218219) (TCEP) to cleave disulfide bonds and release the free thiol forms. lcms.cznih.gov This is followed by protein precipitation.

The extracted and prepared sample is then injected into an HPLC system for chromatographic separation, usually on a reversed-phase column. lcms.cz The eluent from the HPLC is introduced into the mass spectrometer. In the MS/MS system, the parent ion corresponding to the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides excellent specificity and minimizes matrix effects. thermofisher.com The use of stable isotope-labeled internal standards, such as d4-homocysteine, is essential for accurate quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC coupled with fluorescence or ultraviolet (UV) detection is another common method for the analysis of homocysteine and its derivatives. researchgate.netnih.govnih.gov These methods often require derivatization of the thiol group to introduce a fluorescent or UV-active tag, thereby enhancing detection sensitivity. Common derivatizing agents include monobromobimane (B13751) for fluorescence detection and 1-benzyl-2-chloropyridinium (B76325) bromide for UV detection. nih.govnih.gov While generally less sensitive and specific than LC-MS/MS, HPLC-based methods can be robust and suitable for routine analysis when properly validated. researchgate.net

A summary of typical parameters for these analytical techniques is provided in the table below.

| Parameter | LC-MS/MS | HPLC-Fluorescence |

| Sample Preparation | Reduction, Protein Precipitation | Reduction, Derivatization, Protein Precipitation |

| Chromatography | Reversed-Phase | Reversed-Phase |

| Detection | Tandem Mass Spectrometry (MRM) | Fluorescence Detector |

| Internal Standard | Stable Isotope-Labeled Analog | Structurally Similar Compound |

| Sensitivity | High (nanomolar to picomolar) | Moderate to High |

| Specificity | Very High | Moderate to High |

Spectroscopic and Fluorometric Approaches for Enzyme-Ligand Binding Studies (e.g., Intrinsic Tryptophan Fluorescence)

Understanding the interaction of this compound with its target enzymes, such as betaine-homocysteine S-methyltransferase (BHMT), is fundamental to elucidating its mechanism of action. nih.govscbt.com Spectroscopic and fluorometric techniques are powerful tools for studying these enzyme-ligand binding events. nih.govnih.gov

Intrinsic Tryptophan Fluorescence Quenching: Many proteins contain tryptophan residues, which have intrinsic fluorescence properties. The fluorescence of these residues is highly sensitive to their local environment. mit.edu When a ligand binds to a protein, it can cause a conformational change in the protein structure, altering the environment around one or more tryptophan residues. This change can lead to either an increase or a decrease (quenching) in the fluorescence intensity, or a shift in the emission maximum. nih.govnih.gov

By titrating a solution of the target enzyme with increasing concentrations of the ligand, such as this compound, and monitoring the change in tryptophan fluorescence, a binding curve can be generated. From this curve, the binding affinity (dissociation constant, Kd) of the ligand for the enzyme can be determined. This technique is a valuable tool for characterizing the strength of the interaction between an inhibitor and its target enzyme. For example, the binding of S-(4-carboxybutyl)-D,L-homocysteine to human BHMT has been shown to be very potent, with a reported apparent inhibition constant (Kiapp) towards betaine (B1666868) of approximately 12 nM. nih.gov While the original study may not have explicitly used tryptophan fluorescence, this technique is well-suited for characterizing such tight binding interactions.

The principle of the assay is illustrated below:

Figure 1: Schematic representation of intrinsic tryptophan fluorescence quenching upon ligand binding to a protein.

Other Spectroscopic Techniques: Besides fluorescence spectroscopy, other spectroscopic methods can provide valuable information about enzyme-ligand interactions. For instance, changes in the UV-visible absorption spectrum of a protein or a ligand upon binding can be monitored. Circular dichroism (CD) spectroscopy can be used to assess changes in the secondary and tertiary structure of the enzyme upon ligand binding. These techniques, often used in combination, provide a comprehensive picture of the binding event.

Future Directions and Emerging Research Avenues

Development of Novel S-(D-Carboxybutyl)-L-homocysteine Analogs for Enhanced Research Specificity

The success of this compound as a research tool has spurred interest in developing novel analogs with enhanced properties for more specific research applications. The goal is to create a portfolio of inhibitors with varying potencies, selectivities, and pharmacokinetic profiles to dissect the multifaceted roles of BHMT in different tissues and under various physiological conditions.

Recent research has focused on the synthesis and characterization of a series of S-alkylated derivatives of homocysteine. nih.govacs.orgnih.gov These studies have revealed that the BHMT enzyme is highly sensitive to the structure of the substituent on the sulfur atom of homocysteine. Notably, S-carboxybutyl and S-carboxypentyl derivatives have been identified as among the most potent inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.govacs.orgnih.gov The introduction of an additional sulfur atom in the alkyl chain is also well-tolerated, leading to the development of exceptionally potent inhibitors. nih.govacs.orgnih.gov

One such potent analog is (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid, which has demonstrated competitive inhibition with respect to betaine (B1666868) binding with an apparent inhibition constant (Kiapp) of 12 nM. nih.govacs.orgnih.gov The development of such highly potent inhibitors opens the door for more precise in vivo studies, potentially requiring lower concentrations and minimizing off-target effects.

Future work in this area will likely involve the synthesis of analogs with modified pharmacokinetic properties, such as enhanced cell permeability or tissue-specific targeting. The collaboration between synthetic chemists and biochemists is crucial for the rational design of these next-generation inhibitors. illinois.edu The availability of the crystal structure of BHMT has been instrumental in this endeavor, allowing for a three-dimensional understanding of the enzyme's active site and facilitating the design of inhibitors that effectively block substrate binding. illinois.edu

Table 1: Potency of Selected S-alkylated Homocysteine Analogs as BHMT Inhibitors

| Compound Name | IC50 (nM) | Inhibition Type |

|---|---|---|

| (R,S)-5-(3-amino-3-carboxy-propylsulfanyl)-pentanoic acid | 12 (Kiapp) | Competitive with betaine |

| (R,S)-6-(3-amino-3-carboxy-propylsulfanyl)-hexanoic acid | Potent inhibitor | Data not available |

| (R,S)-2-amino-4-(2-carboxymethylsulfanyl-ethylsulfanyl)-butyric acid | Potent inhibitor | Data not available |

Data sourced from studies on human recombinant BHMT. nih.govacs.orgnih.gov

Exploration of BHMT Inhibition in Non-Mammalian Systems (e.g., Plant, Microbial Metabolism)

While the majority of research on BHMT and its inhibition by this compound has been conducted in mammalian systems, the enzyme is not exclusive to this kingdom. BHMT and related methyltransferases are present in various organisms, including plants and microbes, where they play crucial roles in metabolism and stress responses.

In some cyanobacteria, trimethylglycine, the substrate for BHMT, is produced to protect enzymes against inhibition by high salt concentrations. wikipedia.org Furthermore, a human enzyme, betaine-homocysteine S-methyltransferase-2 (BHMT-2), utilizes S-methylmethionine, a plant metabolite, as a methyl donor, highlighting a metabolic link between plant and human systems. nih.gov

The application of this compound and its analogs to study BHMT in non-mammalian systems is a nascent but promising field of research. Investigating the effects of BHMT inhibition in plants could provide insights into methionine metabolism, osmolyte regulation, and stress tolerance. For instance, understanding how BHMT inhibition affects crop resilience to salinity or drought could have significant agricultural implications.

In microbial systems, BHMT activity can be a key component of their metabolic network. The use of specific inhibitors like this compound could help to elucidate the role of this enzyme in microbial physiology and its interaction with host organisms. This could be particularly relevant in the study of gut microbiota, where bacterial metabolism of dietary components can have profound effects on host health.

Future research should focus on identifying and characterizing BHMT homologs in various plant and microbial species and then utilizing specific inhibitors to probe their function. This cross-kingdom approach will not only broaden our understanding of the fundamental roles of BHMT but may also uncover novel applications for BHMT inhibitors in agriculture and microbiology.

Advanced Imaging and Proteomic Approaches to Characterize In Vivo Effects at a Cellular Level

The systemic effects of BHMT inhibition by this compound, such as hyperhomocysteinemia and alterations in liver metabolism, are well-documented. nih.govnih.gov However, a deeper understanding of the in vivo consequences at the cellular and subcellular levels requires the application of advanced analytical techniques.

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of small molecules, lipids, and peptides within tissue sections. nih.govnih.gov The application of MSI to tissues from animals treated with this compound could provide unprecedented insights into the localized metabolic changes that occur upon BHMT inhibition. For example, MSI could map the distribution of the inhibitor itself, its metabolic products, and the resulting changes in the levels of key metabolites like S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) within different regions of the liver or other organs. nih.gov This technology can be particularly useful in studying the distribution of drugs and their metabolites, offering a level of detail not achievable with traditional homogenization techniques. nih.gov The use of 3D tissue models in conjunction with MSI is also an emerging area that could provide more complex and physiologically relevant data. shu.ac.uk

Proteomic analysis offers a global view of the changes in protein expression and post-translational modifications in response to a specific perturbation. nih.gov While some studies have examined the impact of BHMT inhibition on the levels of a few key enzymes, a comprehensive proteomic analysis of cells or tissues treated with this compound has the potential to uncover novel downstream targets and affected pathways. nih.gov For instance, applying sensitive proteomic profiling to liver membrane proteins could reveal how BHMT inhibition impacts cellular processes beyond one-carbon metabolism, such as lipid metabolism and cell signaling. nih.gov Serum proteomics has also proven to be a valuable tool for identifying biomarkers and understanding the mechanistic basis of liver diseases, a methodology that could be applied to studies involving BHMT inhibition. nih.gov

The integration of these advanced imaging and proteomic approaches will provide a more holistic and detailed picture of the cellular and molecular consequences of BHMT inhibition, paving the way for a more complete understanding of its role in health and disease.

Theoretical Contributions to Enzyme Inhibition and Metabolic Regulation Based on this compound Studies

The study of this compound has not only provided a valuable tool for experimental research but has also contributed to our theoretical understanding of enzyme inhibition and metabolic regulation.

The development of highly potent and specific inhibitors like this compound and its analogs exemplifies the principles of rational drug design, where detailed knowledge of an enzyme's structure and mechanism is used to create targeted molecular probes. illinois.edu The characterization of these inhibitors, including the determination of their inhibition constants and modes of action, provides rich datasets for refining theoretical models of enzyme kinetics and inhibition. nih.govacs.orgnih.gov

Furthermore, the ability to specifically inhibit a key enzyme like BHMT in vivo allows for the study of metabolic control and regulation in a complex biological system. By observing the systemic and cellular responses to BHMT inhibition, researchers can gain insights into the robustness and adaptability of metabolic networks. For example, studies using this compound have demonstrated that the folate-dependent remethylation pathway cannot fully compensate for the loss of BHMT activity, highlighting the non-redundant role of BHMT in homocysteine metabolism. nih.gov These findings are crucial for developing and validating computational models of metabolic flux and regulation.

The metabolic perturbations induced by this compound, such as the decrease in hepatic S-adenosylmethionine (SAM) levels and the subsequent impact on the expression of other enzymes like cystathionine (B15957) β-synthase, provide concrete examples of the allosteric and transcriptional regulation that governs metabolic homeostasis. nih.govnih.gov These experimental observations serve as valuable inputs for theoretical frameworks that aim to describe the principles of metabolic control analysis.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for S-(D-Carboxybutyl)-L-homocysteine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves enzymatic methylation using betaine-homocysteine S-methyltransferase (BHMT), where this compound acts as a substrate analog. Key parameters include pH (optimized at 7.0–7.5), temperature (37°C), and zinc ion concentration (0.1–1 mM), as zinc is critical for BHMT activity. Purification often employs ion-exchange chromatography followed by HPLC to isolate >95% pure product . Contradictions arise in non-enzymatic synthesis routes, where side reactions (e.g., oxidation of thiol groups) require strict anaerobic conditions .

Q. How can researchers detect and quantify this compound in enzymatic assays?

- Methodological Answer : Detection relies on fluorescence polarization (FP) assays or HPLC coupled with fluorometric detection. For FP, competitive binding assays using anti-SAH antibodies (e.g., ab168537) show 100% specificity for SAH analogs like this compound, with a detection limit of 0.1 nM. HPLC methods use C18 columns with mobile phases containing 0.1% trifluoroacetic acid and acetonitrile gradients. Cross-reactivity with homocysteine (4.4%) necessitates validation via spiked recovery experiments .

Q. What is the role of this compound in homocysteine metabolism studies?

- Methodological Answer : This compound serves as a competitive inhibitor of BHMT, mimicking the natural substrate S-adenosyl-L-homocysteine (SAH). Researchers use it to study enzyme kinetics (e.g., values) and zinc-dependent catalysis. Structural data (PDB ID: 1LT8) reveal its binding mode: the D-carboxybutyl group occupies the substrate pocket, displacing betaine and stabilizing a closed enzyme conformation .

Advanced Research Questions

Q. How do structural modifications of this compound affect its interaction with methyltransferases?

- Methodological Answer : X-ray crystallography (PDB ID: 1LT8) shows that the D-carboxybutyl side chain forms hydrogen bonds with Arg169 and Asp174 in BHMT, critical for binding. Modifications like fluorination at the carboxyl group reduce binding affinity () due to steric hindrance. Computational docking (AutoDock Vina) and mutagenesis studies (e.g., Arg169Ala mutants) validate these interactions .

Q. What experimental designs are optimal for studying this compound in hyperhomocysteinemia models?

- Methodological Answer : In vitro models use hepatocyte cell lines treated with 50–100 µM this compound to inhibit BHMT, elevating intracellular homocysteine (2–3-fold over controls). In vivo, murine models receive intraperitoneal injections (10 mg/kg/day) for 14 days, with plasma homocysteine measured via LC-MS. Contradictory results in knockout mice suggest compensatory pathways (e.g., methionine synthase upregulation) require transcriptomic profiling .

Q. How can this compound be integrated into high-throughput methyltransferase activity assays?

- Methodological Answer : Multiwell plate assays (e.g., SET7/9 methyltransferase) use SAH hydrolase-coupled systems. SAH (or its analogs) is hydrolyzed to homocysteine, which reacts with ThioGlo-1 (a thiol-specific fluorophore). Signal intensity correlates with methyltransferase inhibition ( values). Key parameters:

| Parameter | Value |

|---|---|

| SAH hydrolase conc. | 0.5 U/well |

| Incubation time | 60 min at 37°C |

| Detection wavelength | 360/460 nm (Ex/Em) |

| This method achieves Z’-factors >0.7, suitable for drug discovery . |

Data Contradictions and Validation Strategies

- BHMT Inhibition Specificity : While this compound shows high affinity for BHMT (), off-target effects on cystathionine β-synthase (CBS) are reported at >100 µM. Validation requires parallel assays with CBS-specific inhibitors (e.g., aminooxyacetic acid) .

- Cardiovascular Disease Link : Epidemiological studies (e.g., Wald et al., 2002) associate elevated homocysteine with 16% increased ischemic heart disease risk per 3 µM rise. However, this compound’s direct role remains unproven, necessitating genetic knock-in models to isolate effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.